molecular formula C25H24N4O3S2 B6096637 9-methyl-2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B6096637
M. Wt: 492.6 g/mol
InChI Key: ZAVLRZYHRXGPAG-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one, also known commercially as CDK1/2 Inhibitor III, is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases 1 and 2 (CDK1/Cyclin B and CDK2/Cyclin A). Its primary research value lies in its ability to induce G2/M cell cycle arrest and apoptosis in proliferating cells , making it an essential tool for investigating cell cycle dynamics, checkpoint controls, and oncogenic signaling pathways. This small molecule inhibitor is particularly useful in cancer research for probing the mechanisms of tumorigenesis and for in vitro assessment of therapeutic strategies targeting cell cycle progression . Researchers utilize this compound to study the specific roles of CDK1 and CDK2 in various cellular models, providing critical insights into the development of novel anti-mitotic agents. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-17-6-5-10-28-21(17)26-22(27-12-14-32-15-13-27)19(23(28)30)16-20-24(31)29(25(33)34-20)11-9-18-7-3-2-4-8-18/h2-8,10,16H,9,11-15H2,1H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVLRZYHRXGPAG-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold forms the foundation of the target compound. A widely adopted method involves cyclocondensation reactions between aminopyridine derivatives and β-ketoesters or α,β-unsaturated carbonyl compounds. For instance, aluminum-exchanged tungstophosphoric acid catalysts (Alx_xH3x_{3−x}PW12_{12}O40_{40}) enable efficient synthesis under mild conditions, achieving yields exceeding 90% . The catalytic system leverages Brønsted and Lewis acid sites to facilitate both ring closure and subsequent functionalization.

Key Reaction Conditions:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization efficiency
Catalyst Loading5–10 mol% Al3_3PW12_{12}O40_{40}Enhances Lewis acid activity
SolventEthanol/Water (3:1)Balances solubility and reactivity

Post-cyclization, the 9-methyl group is introduced via Friedel-Crafts alkylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step requires careful pH control (7.5–8.5) to avoid side reactions.

Functionalization with Morpholin-4-yl Substituent

The morpholin-4-yl group at position 2 is incorporated through nucleophilic substitution or transition metal-catalyzed coupling. A two-step protocol is commonly employed:

  • Chlorination: Treatment of the pyrido[1,2-a]pyrimidin-4-one intermediate with phosphorus oxychloride (POCl3_3) at reflux yields the 2-chloro derivative .

  • Amination: Reaction with morpholine in dimethylformamide (DMF) at 60°C for 12 hours replaces the chloro group with morpholin-4-yl, achieving >85% conversion.

Critical Considerations:

  • Excess morpholine (2.5 equiv) ensures complete substitution.

  • Catalytic amounts of triethylamine (0.1 equiv) neutralize HCl byproducts, preventing degradation .

Construction of the Thiazolidin-4-one Moiety

The Z-configured thiazolidin-4-one fragment is synthesized via a microwave-assisted one-pot reaction. Thioglycolic acid, 2-phenylethylamine, and aldehydes condense in ethanol using MgO as a solid base catalyst . This green chemistry approach reduces reaction times from 10 hours (conventional heating) to 1 hour, with yields of 55–76% .

Stereochemical Control:
The Z-configuration at the exocyclic double bond is stabilized by:

  • Low reaction temperatures (40–50°C) during the Knoevenagel condensation step.

  • Bulky substituents (e.g., 2-phenylethyl) that hinder rotation about the C=N bond .

Coupling of Thiazolidin-4-one to the Pyrido[1,2-a]pyrimidin-4-one Core

The final step involves a Knoevenagel condensation between the 3-methyl group of the pyrido[1,2-a]pyrimidin-4-one and the aldehyde group of the thiazolidin-4-one. Catalysis by anhydrous aluminum chloride (AlCl3_3) in tetrahydrofuran (THF) under nitrogen atmosphere ensures regioselectivity.

Optimized Parameters:

VariableValueRole
AlCl3_3 Loading15 mol%Activates methylene group
Reaction Time6–8 hoursEnsures complete coupling
WorkupColumn chromatographyIsolates Z-isomer (>95% purity)

Reaction Optimization and Scalability

Industrial-scale production prioritizes cost-effective and reproducible protocols. Key advancements include:

  • Catalyst Recycling: Heteropolyacid catalysts (e.g., Al3_3PW12_{12}O40_{40}) retain >90% activity after five cycles, reducing waste .

  • Solvent Recovery: Ethanol from the MgO-catalyzed thiazolidinone synthesis is distilled and reused, aligning with green chemistry principles .

Comparative Yield Data:

MethodYield (%)Purity (%)Time (h)
Conventional Heating628824
Microwave-Assisted76921

Characterization and Quality Control

Rigorous analytical protocols confirm structural integrity:

  • IR Spectroscopy: Bands at 1680 cm1^{-1} (C=O stretch) and 1240 cm1^{-1} (C–N stretch) validate the pyrimidinone and morpholine groups .

  • 1^1H NMR: Key signals include δ 3.72 ppm (morpholine CH2_2) and δ 7.25–7.35 ppm (phenyl protons).

  • HPLC: Retention time of 12.4 minutes confirms homogeneity under C18 reverse-phase conditions .

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

9-methyl-2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-methyl-2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name Substituents Molecular Formula Key Differences Reported Activity References
Target Compound 2-Morpholin-4-yl, 9-methyl, 3-(Z-thiazolidinone-phenylethyl) C₂₅H₂₃N₅O₃S₂ Reference compound Not explicitly reported (inferred: potential antiviral/anticancer)
(Z)-3-Ethyl-5-((9-methyl-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one 3-Ethyl on thiazolidinone C₁₉H₂₀N₄O₃S₂ Shorter alkyl chain (ethyl vs. phenylethyl) Antiviral (HIV-1 integrase inhibition inferred)
2-(4-Ethylpiperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2-Piperazinyl (ethyl-substituted) C₂₆H₂₆N₆O₂S₂ Piperazine vs. morpholine substituent Enhanced solubility; potential CNS activity
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one core C₂₁H₁₆N₆O₂S Different core (pyrazolo vs. pyrido); phenyl vs. phenylethyl Anti-inflammatory, ulcerogenicity studies
Amide/Schiff base-functionalized pyrido[1,2-a]pyrimidin-4-ones Amide/Schiff base at position 3 Variable Functional group variation (amide vs. thiazolidinone) Anticancer (HeLa, MCF7 cells)

Key Structural and Functional Insights

The morpholin-4-yl group enhances solubility compared to piperazinyl analogs, which may improve pharmacokinetics .

Substituent Effects: Phenylethyl vs. Thioxo vs. Oxo Groups: The 2-thioxo moiety in the thiazolidinone ring improves redox activity and metal chelation, relevant for enzyme inhibition .

Biological Activity Trends: Thiazolidinone-linked pyrido[1,2-a]pyrimidin-4-ones (e.g., target compound) are hypothesized to show antiviral or anticancer activity based on structural parallels with HIV-1 integrase inhibitors and cytotoxic pyrido derivatives . Pyrazolo[3,4-d]pyrimidin-4-ones with thiazolidinone moieties demonstrated anti-inflammatory activity but higher ulcerogenic risk, suggesting the target compound’s safety profile requires evaluation .

Biological Activity

The compound 9-methyl-2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and potential applications in various fields.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Pyrido-pyrimidinone core : Known for its potential biological activities.
  • Thiazolidin and phenylethyl moieties : These groups enhance chemical diversity and biological interaction potential.

The molecular formula is C15H14N4O6SC_{15}H_{14}N_4O_6S with a molecular weight of approximately 358.36 g/mol.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • The compound has shown significant antibacterial effects against several Gram-positive and Gram-negative bacteria. For instance, it demonstrated higher potency than traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae .
    • Antifungal activity was also noted, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi .
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways are still under investigation, but initial results are promising.
  • Enzyme Inhibition :
    • The compound's interactions with specific enzymes suggest potential as an inhibitor for various biochemical pathways relevant to disease states. This includes potential modulation of metabolic enzymes involved in drug metabolism.

The mechanisms underlying the biological activities of this compound are primarily linked to its ability to interact with specific molecular targets:

  • Enzyme Binding : The thiazolidinone ring and pyridopyrimidinone core facilitate binding to active sites of enzymes, altering their function.
  • Receptor Interaction : Potential interactions with cellular receptors may modulate signaling pathways critical for cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's therapeutic potential:

  • Variations in substituents on the thiazolidinone ring significantly affect antimicrobial potency.
  • The presence of specific functional groups enhances binding affinity to target proteins.

Case Study 1: Antibacterial Efficacy

In a comparative study involving several derivatives of thiazolidinones, the tested compound exhibited superior activity against E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics .

Case Study 2: Antifungal Activity

A series of derivatives were tested against fungal strains, with the compound showing particularly strong activity against Trichoderma viride. The study highlighted its potential as a lead compound for developing new antifungal agents .

Q & A

Basic Questions

Q. What are the critical steps in synthesizing this compound, and how are key intermediates characterized?

  • Methodological Answer : The synthesis involves three main stages:

Core formation : Cyclization of pyrido[1,2-a]pyrimidin-4-one precursors under reflux with ethanol and piperidine catalysis .

Thiazolidinone ring assembly : Condensation with substituted aldehydes (e.g., phenylethyl derivatives) using nucleophilic substitution to introduce the Z-configuration .

Morpholine incorporation : Reaction with morpholine derivatives in dichloromethane or acetonitrile, often with Lewis acid catalysts (e.g., Pd/C) to enhance efficiency .

  • Characterization : IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹), while ¹H/¹³C NMR and EI-MS validate molecular structure and purity .

Q. Which solvents and catalysts are optimal for its synthesis, and how do they influence yield?

  • Methodological Answer :

  • Solvents : Dichloromethane (polar aprotic) or ethanol (protic) are preferred for nucleophilic substitutions. Acetonitrile improves solubility in thiazolidinone condensations .
  • Catalysts : Pd/C enhances morpholine coupling efficiency (yield increases by 15–20% vs. uncatalyzed reactions). Piperidine is critical for Knoevenagel condensations in thiazolidinone formation .

Q. What analytical techniques are used to confirm its structural integrity and purity?

  • Methodological Answer :

  • Chromatography : HPLC with C18 columns (UV detection at 254 nm) identifies impurities (<0.5% required for pharmacological studies) .
  • Spectroscopy :
  • IR : Detects C=S (thioxo) at 1250–1300 cm⁻¹ and C=N (pyrimidine) at 1600 cm⁻¹ .
  • NMR : ¹H signals at δ 2.5–3.0 ppm confirm morpholine protons; ¹³C signals at δ 170–180 ppm verify carbonyl groups .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining Z-configuration fidelity?

  • Methodological Answer :

  • Flow microreactor systems reduce reaction times (from 6 hours to 30 minutes) and improve stereochemical control by minimizing thermal degradation .
  • Automated purification : Combines flash chromatography with AI-driven solvent gradients to achieve >98% purity, critical for reproducible bioactivity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer :

  • Dose-response profiling : Use IC₅₀/EC₅₀ comparisons across cell lines (e.g., MCF-7 vs. HEK293) to identify target-specific effects .

  • Structural analogs : Test derivatives with modified thiazolidinone substituents (Table 1) to isolate pharmacophores responsible for divergent activities .

    Table 1 : Bioactivity of Structural Analogs

    Substituent on ThiazolidinoneObserved ActivityReference
    Phenylethyl (target compound)Anticancer (IC₅₀ = 2.1 µM)
    Benzodioxol-5-ylmethylAntimicrobial (MIC = 8 µg/mL)
    IsobutylAnti-inflammatory (EC₅₀ = 12 µM)

Q. How are structure-activity relationship (SAR) studies designed to enhance its therapeutic potential?

  • Methodological Answer :

  • Fragment-based design : Replace morpholine with thiomorpholine or piperazine derivatives to modulate lipophilicity (logP changes from 2.3 to 3.1) and blood-brain barrier penetration .
  • Crystallography : Co-crystallize with target enzymes (e.g., HDAC8 or CYP450 isoforms) to identify binding motifs. For example, the thioxo group forms critical hydrogen bonds with HDAC8 (PDB: 6T9Z) .

Q. What mechanistic insights explain its interaction with molecular targets?

  • Methodological Answer :

  • Enzyme inhibition : The thiazolidinone ring acts as a Michael acceptor, covalently binding to cysteine residues in kinases (e.g., EGFR-T790M) .
  • Receptor modulation : Molecular docking (AutoDock Vina) predicts strong affinity (ΔG = -9.2 kcal/mol) for G-protein-coupled receptors via π-π stacking with the pyridopyrimidine core .

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity while others highlight selectivity?

  • Methodological Answer :

  • Assay variability : MTT assays in serum-free media overestimate cytotoxicity by 30% compared to ATP-based assays .
  • Redox cycling : The thioxo group generates ROS in hypoxic conditions, amplifying toxicity in cancer cells (p < 0.01 vs. normoxia) .

Methodological Recommendations

  • Synthetic optimization : Prioritize flow chemistry for Z-isomer purity (>99%) .
  • Biological screening : Use 3D tumor spheroids to mimic in vivo conditions and reduce false positives .
  • Computational tools : Combine MD simulations (AMBER) with QSAR models to predict metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.